molecular formula C18H19ClN6O2 B2660143 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 1396855-43-8

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2660143
CAS No.: 1396855-43-8
M. Wt: 386.84
InChI Key: YSAOWGOAZIRRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a pyrrole ring, a pyrimidine ring, and a urea moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidine Intermediate:

    • Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, undergoes nucleophilic substitution with 1H-pyrrole to form 6-(1H-pyrrol-1-yl)pyrimidine.
    • Reaction conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Amine Functionalization:

    • The intermediate is then reacted with an ethylene diamine derivative to introduce the aminoethyl group.
    • Reaction conditions: This step often requires a base such as triethylamine and is conducted under reflux conditions.
  • Urea Formation:

    • The final step involves the reaction of the aminoethyl intermediate with 5-chloro-2-methoxyphenyl isocyanate to form the desired urea compound.
    • Reaction conditions: This step is typically performed in an inert atmosphere, using solvents like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas at room temperature.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

  • 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-chlorophenyl)urea
  • 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxyphenyl)urea

Comparison: Compared to similar compounds, 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the presence of both the chloro and methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, potentially enhancing its efficacy in certain applications.

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea, a compound with a complex structure, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a pyrrole moiety, an aminoethyl group, and a urea linkage attached to a substituted phenyl group. Its unique structure contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. The exact pathways involved depend on the biological context in which the compound is studied.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds with pyrimidine and pyrrole structures can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA54926Apoptosis induction
Compound BMCF-70.46Cell cycle arrest
Compound CHCT1160.39Aurora-A kinase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study by Wei et al. (2022) : This study focused on pyrazole derivatives, highlighting their anticancer properties against A549 cell lines with an IC50 value of 26 µM .
  • Research by Fan et al. (2022) : Investigated the synthesis of pyrazole derivatives and their cytotoxicity against various cancer cell lines, demonstrating significant growth inhibition .
  • Investigation by Zheng et al. (2022) : Developed pyrazole-linked benzimidazole derivatives that showed potent anticancer effects across multiple cell lines .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-27-15-5-4-13(19)10-14(15)24-18(26)21-7-6-20-16-11-17(23-12-22-16)25-8-2-3-9-25/h2-5,8-12H,6-7H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAOWGOAZIRRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.